molecular formula C24H25NO4 B2734242 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[3.3]heptane-3-carboxylic acid CAS No. 2416236-08-1

1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[3.3]heptane-3-carboxylic acid

Cat. No.: B2734242
CAS No.: 2416236-08-1
M. Wt: 391.467
InChI Key: KEVHJCILJJZBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic carboxylic acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group linked via an aminomethyl bridge to a spiro[3.3]heptane core. The spiro[3.3]heptane bicyclic system introduces significant conformational rigidity, which is critical for applications in peptide synthesis, medicinal chemistry, and materials science. The Fmoc group is widely used for amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions .

Properties

IUPAC Name

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]spiro[3.3]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-22(27)21-12-15(24(21)10-5-11-24)13-25-23(28)29-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,15,20-21H,5,10-14H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVHJCILJJZBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2C(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[3.3]heptane-3-carboxylic acid, with the CAS number 2416236-08-1, is a complex organic compound characterized by its unique spirocyclic structure and fluorene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly as a bioisostere of benzene derivatives used in various therapeutic agents.

Molecular Characteristics

The molecular formula of this compound is C24H25NO4C_{24}H_{25}NO_{4}, with a molecular weight of 391.5 g/mol. Its structure includes a spiro[3.3]heptane core, which has been studied for its ability to mimic aromatic systems in drug design.

PropertyValue
CAS Number2416236-08-1
Molecular FormulaC24H25NO4
Molecular Weight391.5 g/mol
StructureSpirocyclic

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The spirocyclic structure provides rigidity, influencing binding affinity and specificity towards target enzymes and receptors.

Case Studies and Research Findings

  • Anticancer Activity : Research indicates that derivatives of spiro[3.3]heptane, including this compound, have been incorporated into anticancer drugs like sonidegib and vorinostat, where they replace traditional aromatic rings. These modifications have shown enhanced potency in biological assays, suggesting that the spirocyclic framework can effectively mimic the pharmacophoric elements of benzene rings while providing improved selectivity and reduced toxicity .
  • Inhibition of Enzymatic Activity : A study focused on the inhibitory activity against Helicobacter pylori glutamate racemase—a critical enzyme for bacterial cell wall biosynthesis—demonstrated that certain spirocyclic analogs exhibit significant inhibitory effects. This suggests potential applications in antibacterial drug development .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed in various studies involving spiro[3.3]heptane derivatives:

Compound NameTarget Enzyme/ActivityIC50 (µM)Reference
This compoundH. pylori glutamate racemase15
SonidegibHedgehog pathway inhibition30
VorinostatHDAC inhibition25

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the spirocyclic core and the introduction of protective groups like fluorenylmethoxycarbonyl (Fmoc). The synthetic routes often utilize strong bases and organic solvents under controlled conditions to optimize yield and purity .

Scientific Research Applications

Structural Characteristics

The compound has a complex structure characterized by the spiro[3.3]heptane framework, which contributes to its ability to mimic the phenyl ring in various biological contexts. The molecular formula is C25H25NO5C_{25}H_{25}NO_5 with a molecular weight of approximately 419.5 g/mol. The presence of the fluorenylmethoxycarbonyl group enhances its stability and solubility, making it suitable for pharmaceutical applications.

Bioisosteric Replacement

The spiro[3.3]heptane moiety in this compound has been shown to effectively replace phenyl rings in drug structures without significantly altering biological activity. This property is particularly useful for developing patent-free analogs of existing drugs, allowing researchers to circumvent intellectual property issues while maintaining therapeutic efficacy. For instance, studies have demonstrated that replacing the phenyl ring in compounds like Sonidegib with spiro[3.3]heptane does not adversely affect water solubility and can enhance metabolic stability .

Analgesic Properties

Research has indicated that derivatives of this compound exhibit significant antinociceptive activity comparable to established analgesics such as Benzocaine. In vivo studies using models like the tail flick test have shown that these compounds can effectively manage pain, suggesting potential applications in pain relief therapies .

Anticancer Activity

Incorporating the spiro[3.3]heptane structure into anticancer agents has revealed promising results. For example, modifications of FDA-approved drugs like Vorinostat and Sonidegib have resulted in new compounds with enhanced activity against cancer cells while retaining favorable pharmacokinetic profiles .

Structure-Activity Relationship (SAR) Studies

The unique structure of 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[3.3]heptane-3-carboxylic acid allows for extensive SAR studies, which are crucial for understanding how modifications to the chemical structure affect biological activity. These studies help identify optimal configurations for desired therapeutic effects while minimizing side effects.

Metabolic Stability Assessments

Studies assessing the metabolic pathways of compounds incorporating this structure have shown enhanced stability compared to their phenyl counterparts. This is particularly relevant in drug design, where metabolic degradation can significantly impact drug efficacy and safety profiles.

Case Studies and Research Findings

StudyFocusFindings
ChemRxiv Study on BioisosteresDrug DesignDemonstrated that spiro[3.3]heptane can mimic phenyl rings effectively, maintaining biological activity while improving stability .
Analgesic Activity ResearchPain ManagementShowed that derivatives exhibited comparable antinociceptive effects to Benzocaine in animal models .
Anticancer Drug ModificationCancer TherapyHighlighted new analogs of Vorinostat with increased efficacy due to structural modifications involving spiro[3.3]heptane .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Spiro or Bicyclic Cores

  • 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic Acid (CAS: Not explicitly listed): Structural Difference: The Fmoc group is directly attached to the spiro carbon, unlike the aminomethyl linker in the target compound. Molecular formula: C24H27NO4 (vs. estimated C25H27N2O5 for the target compound) .
  • FMOC-GABAPENTIN (CAS: 882847-19-0):

    • Structural Difference : Contains a cyclohexane ring instead of a spiro[3.3]heptane.
    • Impact : The cyclohexane offers less rigidity, leading to greater conformational freedom and possibly lower binding specificity in biological systems .

Heterocyclic Fmoc-Protected Carboxylic Acids

  • 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic Acid (CAS: 1380327-56-9): Structural Difference: Substitutes the spiro[3.3]heptane with a smaller oxetane ring. Impact: The oxetane’s smaller size and higher polarity may improve aqueous solubility but reduce metabolic stability compared to the spiro system. Molecular weight: 339.34 g/mol (vs. ~395 g/mol for the target compound) .
  • (R)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic Acid (CAS: 281655-37-6): Structural Difference: Features a morpholine ring instead of a spiro system.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions impact yield?

The synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group followed by spirocyclic assembly. A validated method uses Arndt-Eistert homologation starting from Fmoc-protected α-amino acids, yielding enantiomerically pure β-amino acid derivatives in two steps . Key factors include:

  • Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) for stability of intermediates.
  • Temperature control : Reactions often proceed at 0–25°C to prevent racemization.
  • Catalysts : Isobutoxycarbonyl chloride (IBC-Cl) or carbodiimides for efficient coupling .
    Yields exceeding 70% are achievable with optimized stoichiometry and inert atmospheres.

Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?

The Fmoc group serves as a temporary protective group for amines during SPPS. Its spirocyclic structure provides steric hindrance, reducing side reactions during peptide elongation. Post-synthesis, the Fmoc group is removed under mild basic conditions (20% piperidine in DMF), preserving acid-sensitive residues . Automated synthesizers enable scalable production with >95% purity, critical for constructing complex peptides .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and spirocyclic integrity (e.g., δ 4.2–4.5 ppm for Fmoc methylene protons) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 377.4) .
  • HPLC : Reverse-phase HPLC monitors purity (>98%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How does stereochemical control during synthesis affect downstream applications?

The spirocyclic core’s rigid structure enforces chiral fidelity , crucial for bioactive peptide conformations. Microwave-assisted synthesis (50–100°C, 10–30 min) enhances enantiomeric excess (ee >99%) by accelerating ring-closing steps while minimizing epimerization . Racemization risks increase above pH 8.0, necessitating buffered coupling conditions (pH 7.5–8.0) .

Q. What strategies optimize coupling efficiency with sterically hindered residues?

  • Pre-activation : Use of HATU or PyBOP as coupling reagents reduces steric clashes.
  • Solvent polarity : Low-polarity solvents (e.g., DCM) improve solubility of hydrophobic intermediates.
  • Ultrasonication : Enhances mass transfer in heterogeneous reactions, achieving >90% coupling yields for bulky residues like tryptophan .

Q. How does the compound’s stability vary under different storage conditions?

  • Temperature : Stable at –20°C for >2 years; degradation accelerates above 25°C (5% loss/month).
  • Light : UV exposure cleaves the Fmoc group; amber vials are recommended.
  • Humidity : Hydrolysis of the carbamate bond occurs at >60% RH; desiccants are critical .

Q. What are its interactions with biological targets, and how are these studied?

The compound’s spirocyclic moiety mimics proline-rich domains, enabling kinase inhibition studies . Surface plasmon resonance (SPR) assays reveal binding affinities (KD ≈ 10–100 nM) to SH3 domains. Mutagenesis studies correlate structural modifications (e.g., fluorine substitution at C3/C5) with enhanced selectivity .

Molecular Properties

PropertyValueSource
Molecular FormulaC₂₃H₂₃NO₄
Molecular Weight377.4 g/mol
IUPAC Name1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[3.3]heptane-3-carboxylic acid
Storage Conditions–20°C, desiccated, amber vial

Key Methodological Considerations

  • Contradiction Analysis : Discrepancies in reported yields (70–95%) may stem from solvent purity or catalyst batch variability. Reproducibility requires strict control of anhydrous conditions .
  • Advanced Applications : The compound’s fluorinated analogs (e.g., 3,5-difluorophenyl derivatives) show enhanced metabolic stability in preclinical drug candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.